molecular formula C11H7NO3 B1585080 N-(Propargyloxy)phthalimide CAS No. 4616-63-1

N-(Propargyloxy)phthalimide

Cat. No.: B1585080
CAS No.: 4616-63-1
M. Wt: 201.18 g/mol
InChI Key: HBGZBVPXPDNXOV-UHFFFAOYSA-N
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Description

N-(Propargyloxy)phthalimide is an organic compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 g/mol . It is known for its unique structure, which includes a propargyloxy group attached to a phthalimide core. This compound is utilized in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Target of Action

N-(Propargyloxy)phthalimide, also known as 2-(Prop-2-yn-1-yloxy)isoindoline-1,3-dione, is a chemical compound with the molecular formula C11H7NO3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that phthalimides, a group of compounds to which this compound belongs, can engage in solid-state n-π, π-π, and dipole-dipole interactions . These interactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Phthalimides have been reported to be involved in the biodegradation process using microorganisms . This suggests that this compound could potentially influence similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (20118 g/mol) and its physical properties such as melting point (149-152℃) and density (138 g/cm³) have been reported . These properties could potentially influence the compound’s bioavailability.

Action Environment

It is known that phthalimides are hydrophobic, which increases their potential to cross biological membranes in vivo . This suggests that the compound’s action could potentially be influenced by the lipid composition of the biological environment.

Biochemical Analysis

Biochemical Properties

N-(Propargyloxy)phthalimide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the synthesis and degradation of cellular components. For instance, it has been observed to inhibit certain proteases, thereby affecting protein turnover and cellular homeostasis . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation. Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes, thereby altering the flux of metabolites through key pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can result in the accumulation of substrates and a decrease in the production of downstream products. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of cellular components . For example, this compound can inhibit enzymes involved in the catabolism of amino acids, leading to changes in metabolite levels. Additionally, the compound can affect metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can be transported to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The localization and accumulation of the compound in these compartments can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Propargyloxy)phthalimide can be synthesized through the reaction of phthalimide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Continuous processes involving phthalic anhydride and ammonia are commonly used for related compounds .

Chemical Reactions Analysis

Types of Reactions: N-(Propargyloxy)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions typically yield products where the propargyloxy group is modified or replaced, leading to derivatives with varied functional groups .

Scientific Research Applications

N-(Propargyloxy)phthalimide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-(Propargyloxy)phthalimide is unique due to its specific propargyloxy group, which imparts distinct reactivity compared to other phthalimide derivatives. This makes it particularly useful in specialized synthetic applications and research .

Properties

IUPAC Name

2-prop-2-ynoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGZBVPXPDNXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196745
Record name N-(Prop-2-ynyloxy)phthalimide
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Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4616-63-1
Record name 2-(2-Propyn-1-yloxy)-1H-isoindole-1,3(2H)-dione
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Record name N-(Prop-2-ynyloxy)phthalimide
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Record name 4616-63-1
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Record name N-(Prop-2-ynyloxy)phthalimide
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Record name N-(prop-2-ynyloxy)phthalimide
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Synthesis routes and methods I

Procedure details

A stirred solution of 163.1 grams (1.00 mole) of N-hydroxyphthalimide, 448.0 grams (3.74 moles) of 2-propynyl bromide, 72.0 grams (0.52 mole) of potassium carbonate and 60.0 grams (0.82 mole) of dimethylformamide was heated under reflux for 16 hours. The reaction mixture containing a hardened solid was cooled. The solid was broken up by the addition of ethanol and stirring. The solid was collected by filtration and washed with additional ethanol, then with water until the washings were free of bromide ion when tested with silver ion. The solid was dried in a vacuum desiccator then recrystallized from hot ethanol to give 127.3 grams of N-2-propynoxyphthalimide; mp 146°-148.5°.
Quantity
163.1 g
Type
reactant
Reaction Step One
Quantity
448 g
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reactant
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Quantity
72 g
Type
reactant
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Quantity
60 g
Type
reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of N-hydroxyphthalimide (50.5 g) and propargyl bromide (37.0 g) in DMF (250 ml) at 0° C. was added drop-wise triethylamine (50 ml). The cooling bath was removed and the reaction mixture was stirred at room temperature for 4 hours. The mixture was poured into water containing some ice and the precipitated material was isolated by filtration. The crude product was recrystallised from ethanol and gave 2-prop-2-ynyloxy-isoindole-1,3-dione (47.5 g). Step 2: The above obtained phthalimide intermediate (1 mmol) was mixed with p-tolyl isocyanate (2.8 mmol), triethylamine (0.05 mmol) and 1-nitrobutane (1.44 mmol) in toluene (3 ml). The reaction mixture was stirred at room temperature for 48 hours, filtrated and subjected to column chromatography on silica, affording 2-(3-propyl-isoxazol-5-ylmethoxy)-isoindole-1,3-dione. Step 3: The above cycloaddition product was dissolved in methanol+dichloromethane and hydrazine monohydrate (1 eq.) was added. The reaction mixture was stirred at room temperature for 20 hours and placed at 5° C. for 3 hours. The solid material was removed by filtration and the filtrate was evaporated under reduced pressure and gave the title compound. 13C-NMR (DMSO-d6) δ 169.0, 163.2, 103.0, 67.4, 27.2, 21.0, 13.5.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of N-(Propargyloxy)phthalimide and how can it be characterized?

A1: this compound is composed of a phthalimide group linked to a propargyl group via an oxygen atom. The structure is notable for containing both an electron-deficient aromatic imide ring and a reactive alkyne group. Its molecular formula is C11H7NO3. [] Key spectroscopic features include the absence of the acetylenic stretching frequency at 2135 cm-1 in the infrared spectrum of its polymerized form, indicating polymerization through the alkyne group. Instead, carbon-carbon double bond stretching frequencies appear between 1600-1650 cm-1. [] Additionally, the crystal structure reveals C=C-H...O=C hydrogen-bonded dimers with a C...O separation of 3.28 Å. []

Q2: How does this compound behave in polymerization reactions?

A2: this compound (POPI) can be polymerized using transition metal catalysts. Interestingly, Ruthenium-based catalysts exhibit greater effectiveness compared to Rhodium-based catalysts for this purpose. [] While the polymerization yields using Ruthenium catalysts remained below 35%, employing Tungsten hexachloride as a catalyst in solvents like DMF and pyridine resulted in more favorable poly(POPI) yields. [] The resulting polymers generally displayed limited solubility in common organic solvents. []

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